

# Comparative NMR Characterization of 5-Bromopyridine-3-sulfonyl Chloride and Its Derivatives

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## Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfonyl chloride

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A definitive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **5-Bromopyridine-3-sulfonyl chloride** and its key reaction products, 5-Bromopyridine-3-sulfonamide and Methyl 5-bromopyridine-3-sulfonate. This guide provides a comparative analysis of their  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, supported by detailed experimental protocols for their synthesis.

**5-Bromopyridine-3-sulfonyl chloride** is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The precise characterization of its reaction products is paramount for ensuring the integrity and purity of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural insights. This guide presents a comprehensive comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **5-Bromopyridine-3-sulfonyl chloride** and two of its primary derivatives: 5-Bromopyridine-3-sulfonamide and Methyl 5-bromopyridine-3-sulfonate.

## Comparative NMR Data

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **5-Bromopyridine-3-sulfonyl chloride** and its sulfonamide and methyl sulfonate derivatives. These values are compiled from typical ranges observed for similar structures and serve as a reference for the characterization of these compounds.

Table 1: Comparative  $^1\text{H}$  NMR Spectral Data (ppm)

Compound	H-2	H-4	H-6	Other Protons
5-Bromopyridine-3-sulfonyl chloride	~9.2	~8.6	~9.0	-
5-Bromopyridine-3-sulfonamide	~9.0	~8.4	~8.8	~7.5 ( $\text{SO}_2\text{NH}_2$ )
Methyl 5-bromopyridine-3-sulfonate	~9.1	~8.5	~8.9	~3.9 ( $\text{OCH}_3$ )

Table 2: Comparative  $^{13}\text{C}$  NMR Spectral Data (ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Other Carbons
5-Bromopyridine-3-sulfonyl chloride	~155	~140	~138	~122	~152	-
5-Bromopyridine-3-sulfonamide	~153	~142	~136	~120	~150	-
Methyl 5-bromopyridine-3-sulfonate	~154	~141	~137	~121	~151	~55 ( $\text{OCH}_3$ )

## Experimental Protocols

Detailed experimental procedures for the synthesis of the discussed compounds are provided below.

## Synthesis of 5-Bromopyridine-3-sulfonyl chloride

A mixture of 5-bromopyridine-3-sulfonic acid (7.14 g, 30 mmol), phosphorus pentachloride (9.68 g, 47 mmol), and phosphorus oxychloride (20 mL) is heated to reflux for 4 hours. Upon completion, the reaction mixture is concentrated to dryness to yield a yellow semi-solid. This residue is then dissolved in a mixture of ice water and tert-butyl methyl ether. The solution is neutralized by the slow addition of a saturated aqueous  $\text{NaHCO}_3$  solution. The organic phase is separated, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and the solvent is removed under vacuum to afford **5-bromopyridine-3-sulfonyl chloride** as a yellow solid.<sup>[1]</sup>

## Synthesis of 5-Bromopyridine-3-sulfonamide

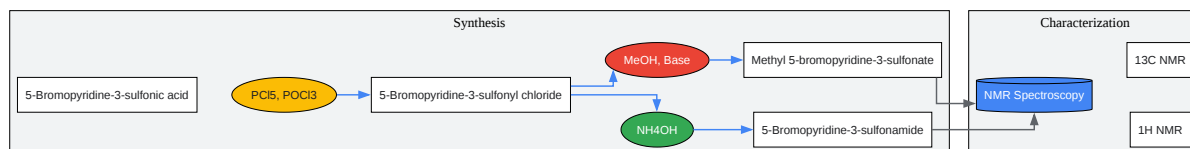
**5-Bromopyridine-3-sulfonyl chloride** is dissolved in a suitable solvent, such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromopyridine-3-sulfonamide.

## Synthesis of Methyl 5-bromopyridine-3-sulfonate

To a solution of **5-Bromopyridine-3-sulfonyl chloride** in a solvent like dichloromethane (DCM), methanol is added, followed by a base such as triethylamine or pyridine, at 0°C. The reaction mixture is stirred and allowed to gradually warm to room temperature. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 5-bromopyridine-3-sulfonate.

## Visualizing the Synthetic Pathway

The logical flow of the synthesis and subsequent characterization can be visualized as follows:



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Caption: Synthetic pathway and NMR characterization workflow.

This guide provides a foundational understanding of the NMR characteristics of **5-Bromopyridine-3-sulfonyl chloride** and its primary derivatives. The provided data and protocols will aid researchers in the unambiguous identification and quality control of these important synthetic intermediates.

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## References

- 1. 5-BROMOPYRIDINE-3-SULFONYL CHLORIDE | 65001-21-0 [chemicalbook.com]
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